dATP trisodium salt
Description
2'-Deoxyadenosine-5'-triphosphate trisodium salt (dATP trisodium salt) is a critical nucleoside triphosphate used in DNA synthesis. It serves as a substrate for DNA polymerases and reverse transcriptases, enabling applications such as PCR, DNA sequencing, and molecular cloning .
Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H12N5Na3O9P2 |
|---|---|
Molecular Weight |
477.15 g/mol |
IUPAC Name |
trisodium;[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H15N5O9P2.3Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(23-7)2-22-26(20,21)24-25(17,18)19;;;/h3-7,16H,1-2H2,(H,20,21)(H2,11,12,13)(H2,17,18,19);;;/q;3*+1/p-3 |
InChI Key |
OFUJHRQLQPLGNA-UHFFFAOYSA-K |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyadenosine 5’-triphosphate trisodium salt typically involves the phosphorylation of deoxyadenosine. This process can be achieved through enzymatic or chemical methods. One common approach is the use of nucleoside diphosphate kinase to catalyze the transfer of a phosphate group from adenosine triphosphate to deoxyadenosine diphosphate, forming 2’-Deoxyadenosine 5’-triphosphate .
Industrial Production Methods
Industrial production of 2’-Deoxyadenosine 5’-triphosphate trisodium salt often involves large-scale enzymatic synthesis. This method ensures high purity and yield, making it suitable for commercial applications. The process typically includes the use of high-purity water and sodium hydroxide to adjust the pH to 7.0, followed by purification steps to remove any contaminants .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxyadenosine 5’-triphosphate trisodium salt undergoes several types of chemical reactions, including:
Phosphorylation: The addition of phosphate groups to the molecule.
Hydrolysis: The cleavage of the phosphate bonds, resulting in the formation of deoxyadenosine and inorganic phosphate.
Oxidation and Reduction: Though less common, these reactions can occur under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving 2’-Deoxyadenosine 5’-triphosphate trisodium salt include adenosine triphosphate, nucleoside diphosphate kinase, and various buffers to maintain the pH. Reaction conditions often involve temperatures ranging from 25°C to 37°C, depending on the specific application .
Major Products Formed
The major products formed from reactions involving 2’-Deoxyadenosine 5’-triphosphate trisodium salt include deoxyadenosine diphosphate, deoxyadenosine monophosphate, and inorganic phosphate. These products are essential intermediates in various biochemical pathways .
Scientific Research Applications
Key Applications
- DNA Synthesis
- DNA Sequencing
- Labeling and Probing
- Research on Genetic Disorders
- Enzymatic Assays
Case Study 1: Use of dATP in PCR Amplification
A study demonstrated the effectiveness of dATP trisodium salt in PCR amplification of specific gene targets. The researchers found that using high-purity dATP led to increased yield and specificity of the amplified products compared to lower-quality nucleotides .
Case Study 2: Role of dATP in Genetic Disease Research
In research focusing on adenosine deaminase deficiency, scientists utilized dATP to understand its accumulation effects on cellular metabolism. The findings highlighted the importance of nucleotide metabolism in genetic disorders and potential therapeutic approaches .
Mechanism of Action
2’-Deoxyadenosine 5’-triphosphate trisodium salt exerts its effects by serving as a substrate for DNA polymerases during DNA synthesis. It is incorporated into the growing DNA strand, allowing for the elongation of the DNA molecule. The compound also plays a role in the formation of the apoptosome, a complex involved in the activation of caspases during apoptosis .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₁₀H₁₃N₅Na₃O₁₂P₃ (anhydrous form) .
- Molecular Weight : ~557.1 g/mol .
- Purity : ≥98% (HPLC) .
- Solubility : 75 mM in water .
- Storage : Stable at -20°C in aqueous solutions (pH 8.5) .
- CAS Numbers :
Discrepancies in CAS numbers arise from variations in hydration states and salt forms .
Comparison with Similar Compounds
Table 1: Comparative Analysis of dATP Trisodium Salt and Related Nucleotides
Structural and Functional Differences
dATP vs. ATP :
- Sugar Backbone : dATP contains deoxyribose (lacks 2'-hydroxyl group), making it suitable for DNA polymerases, while ATP’s ribose is essential for RNA-related processes .
- Function : dATP is incorporated into DNA during replication, whereas ATP serves as an energy carrier in metabolic pathways .
dATP vs. CTP :
Analytical and Regulatory Considerations
- Analytical Methods :
- Regulatory Compliance : Batch consistency for dATP requires orthogonal methods (e.g., UV spectroscopy for concentration, ion chromatography for sodium content) .
Biological Activity
Deoxyadenosine triphosphate trisodium salt (dATP) is a crucial nucleotide involved in various biological processes, particularly in DNA synthesis and cellular metabolism. As a purine nucleotide, it serves as a substrate for DNA polymerases and plays significant roles in energy transfer and signaling within cells. This article delves into the biological activity of dATP, exploring its mechanisms, applications, and relevant research findings.
- Chemical Formula : CHNNaOP
- Molecular Weight : Approximately 611.13 g/mol
- CAS Number : 54680-12-5
- pH : 7.5 ± 0.2
- Purity : ≥99.0% (HPLC)
dATP acts as a substrate for DNA polymerases during DNA replication. Its incorporation into the growing DNA strand can terminate chain elongation due to its structural similarity to natural nucleotides, making it a valuable tool in antiviral therapies targeting viral replication processes, such as those involving human immunodeficiency virus (HIV) reverse transcriptase .
Key Mechanisms:
- Chain Termination : dATP's structure allows it to act as a chain terminator during DNA synthesis.
- Energy Transfer : It plays a role in cellular energy metabolism, participating in ATP-dependent reactions.
- Signaling Pathways : Involved in various signaling pathways that regulate cellular functions.
Applications
dATP is utilized extensively in molecular biology techniques, including:
- Polymerase Chain Reaction (PCR) : Essential for amplifying DNA sequences.
- Reverse Transcription (RT) : Used in synthesizing complementary DNA from RNA templates.
- Next Generation Sequencing (NGS) : Plays a role in sequencing technologies.
Comparative Analysis with Related Compounds
| Compound Name | Unique Features |
|---|---|
| 2',3'-Dideoxyadenosine Triphosphate Trisodium Salt | Primarily used in antiviral therapies; inhibits viral replication. |
| 2',3'-Dideoxycytidine Triphosphate Trisodium Salt | Functions similarly but targets different viral polymerases. |
| 2',3'-Dideoxyguanosine Triphosphate Trisodium Salt | Inhibits specific DNA polymerases; used in cancer research. |
dATP is unique due to its specific inhibition of HIV reverse transcriptase while also being a critical substrate for various polymerases involved in DNA synthesis .
Research Findings and Case Studies
Research has demonstrated dATP's efficacy in various applications:
-
Antiviral Research :
- A study highlighted dATP's role as a chain terminator, which is particularly significant in developing antiviral drugs targeting HIV replication mechanisms.
- Cancer Research :
- Molecular Biology Techniques :
Q & A
Q. What is the role of dATP trisodium salt in DNA synthesis reactions, and how does it interact with DNA polymerases?
this compound serves as a critical substrate for DNA polymerases and reverse transcriptases in enzymatic DNA synthesis. It is incorporated into growing DNA strands during replication, enabling applications such as PCR, DNA sequencing, and molecular cloning. The sodium counterions stabilize the nucleotide’s solubility (up to 75 mM in water) and ensure compatibility with enzymatic activity .
Q. What are the optimal storage conditions and shelf-life considerations for this compound?
Store this compound at –20°C in a tightly sealed container to prevent hydrolysis and degradation. Equilibrate the reagent to room temperature (~1 hour) before use to avoid condensation-induced variability. Under these conditions, the product remains stable for up to 12 months .
Q. What is the recommended working concentration range for this compound in PCR applications?
Standard PCR protocols typically use dATP at 0.2–0.5 mM per reaction. For high-fidelity or long-template PCR, titrate concentrations (e.g., 0.05–0.2 mM) to balance yield and error rates. Always prepare fresh dNTP mixes to avoid pH shifts caused by repeated freeze-thaw cycles .
Advanced Research Questions
Q. How can batch-to-batch variability in this compound impact sensitive assays, and what quality control measures are advised?
Variations in purity (e.g., residual salts, degradation products) may alter enzymatic efficiency in applications like qPCR or CRISPR-Cas9 editing. Validate each batch using HPLC or mass spectrometry (MS) to confirm >98% purity. For assays requiring strict consistency (e.g., kinetic studies), request additional QC metrics such as peptide content analysis or endotoxin testing .
Q. What methodological considerations apply when substituting lithium salts for sodium salts in dNTP solutions?
Lithium salts (e.g., dATP lithium) may reduce electrostatic interference in high-throughput sequencing but can inhibit some DNA polymerases. Pre-test enzyme compatibility by comparing amplification efficiency between sodium and lithium formulations. Adjust buffer ionic strength to compensate for differences in cation effects .
Q. How should researchers address discrepancies in reported molecular weights (e.g., 557.13 vs. 611.13) for this compound?
Molecular weight variations arise from hydration states (e.g., trihydrate vs. anhydrous). Calculate the exact molecular weight using the formula provided (e.g., C10H13N5Na3O12P3·3H2O for trihydrate, MW 611.13) and verify hydration status via thermogravimetric analysis (TGA) or supplier documentation .
Q. What experimental strategies mitigate interference from dATP degradation products (e.g., dADP or inorganic phosphates)?
Degradation products can inhibit polymerases or skew kinetic assays. Regularly monitor purity via UV spectrophotometry (A260/A280 ratio) and capillary electrophoresis. Aliquot dATP into single-use volumes to minimize freeze-thaw cycles. For enzymatic studies, include a negative control with heat-inactivated dATP to quantify background noise .
Q. How does the choice of dATP salt form (trisodium vs. disodium) affect enzyme kinetics in structural biology studies?
Trisodium salts provide higher solubility and buffer compatibility, while disodium forms may alter cation-dependent enzyme conformations. Use isothermal titration calorimetry (ITC) to compare binding affinities and crystallize enzymes with both salt forms to identify structural impacts .
Methodological Guidelines for Data Integrity
- Purity Validation: Combine UV spectroscopy (A260/A280 ≈ 1.8–2.0) with HPLC retention time matching to confirm identity and purity .
- Batch Comparison: Perform side-by-side kinetic assays (e.g., primer extension rates) to detect subtle variability .
- Degradation Monitoring: Track pH changes in dATP solutions using a calibrated micro-pH electrode; shifts >0.5 units indicate hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
